N-Acetyl-leucyl-leucyl-norleucinal
Overview
Description
N-Acetyl-leucyl-leucyl-norleucinal is a synthetic tripeptide composed of N-acetyl-leucyl, leucyl, and norleucinal residues joined in sequence . It is known for its role as a protease inhibitor, particularly inhibiting calpain, a calcium-dependent cysteine protease . This compound has significant applications in biochemical research and medicine due to its ability to inhibit proteasomes and other proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-leucyl-leucyl-norleucinal can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale SPPS or solution-phase synthesis. The process requires stringent control of reaction conditions to ensure high purity and yield. Solvents like DMF, ethanol, or methanol are used to dissolve the compound, and the final product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-leucyl-leucyl-norleucinal primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed
The hydrolysis of this compound results in the formation of its constituent amino acids: N-acetyl-leucine, leucine, and norleucine .
Scientific Research Applications
N-Acetyl-leucyl-leucyl-norleucinal has a wide range of applications in scientific research:
Biochemistry: Used as a protease inhibitor to study proteasome function and protein degradation pathways.
Cell Biology: Investigates the role of proteasomes in cellular processes like antigen presentation and protein turnover.
Parasitology: Shows inhibitory effects on the erythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria.
Mechanism of Action
N-Acetyl-leucyl-leucyl-norleucinal exerts its effects by inhibiting proteasomes and other proteases. It binds to the active site of these enzymes, preventing the degradation of ubiquitinated proteins . This inhibition leads to the accumulation of proteins within the cell, affecting various cellular processes such as antigen presentation and protein turnover .
Comparison with Similar Compounds
Similar Compounds
Benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalanilal: Another protease inhibitor with similar inhibitory effects on proteasomes.
Calpain Inhibitor II: Inhibits calpain but with different specificity and potency compared to N-Acetyl-leucyl-leucyl-norleucinal.
Uniqueness
This compound is unique due to its strong inhibitory effect on both proteasomes and calpain, making it a valuable tool in studying protease function and related cellular processes . Its ability to inhibit multiple proteases distinguishes it from other inhibitors that may target only specific enzymes .
Properties
IUPAC Name |
2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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